

### **NSC 109555: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Chk2 Inhibitor **NSC 109555** 

This technical guide provides a comprehensive overview of **NSC 109555** (also known as DDUG or 4,4'-diacetyldiphenylurea-bis(guanylhydrazone)), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of **NSC 109555** and its potential applications in cancer research.

### **Chemical Structure and Properties**

**NSC 109555** is a bis-guanylhydrazone compound that has been identified as a novel chemotype for Chk2 inhibition.[1] Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of **NSC 109555** 



| Property          | Value                                                                                              | Reference(s) |
|-------------------|----------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 2,2'-[carbonylbis(imino-4,1-<br>phenyleneethylidyne)]bis-<br>hydrazinecarboximidamide              | [2]          |
| Synonyms          | DDUG, NCI C04808, 4,4'-<br>diacetyldiphenylurea-<br>bis(guanylhydrazone)                           | [1][2]       |
| CAS Number        | 15427-93-7<br>(dimethanesulfonate); 66748-<br>43-4 (ditosylate)                                    | [2]          |
| Molecular Formula | C19H24N10O (base)                                                                                  | [2]          |
| Molecular Weight  | 424.46 g/mol (base)                                                                                |              |
| Solubility        | Soluble in DMSO (20 mg/mL),<br>PBS (pH 7.2, 10 mg/mL),<br>Ethanol (3 mg/mL), and DMF<br>(2 mg/mL). | [2]          |
| Storage           | Store at -20°C as a solid.                                                                         |              |

Note: Data for melting point and pKa are not readily available in the surveyed literature.

### **Biological Activity and Mechanism of Action**

**NSC 109555** is a potent, selective, reversible, and ATP-competitive inhibitor of Chk2 kinase.[1] Its primary mechanism of action is the inhibition of Chk2's kinase activity, which plays a crucial role in the DNA damage response pathway.

## **Kinase Specificity**

**NSC 109555** exhibits high selectivity for Chk2 over other kinases, including the closely related Chk1. This selectivity is a key feature for its potential as a research tool and therapeutic agent.

Table 2: In Vitro Inhibitory Activity of NSC 109555 against Various Kinases



| Kinase | IC50 (nM) | Reference(s) |
|--------|-----------|--------------|
| Chk2   | 200 - 240 | [1]          |
| Chk1   | > 10,000  | [1]          |
| Brk    | 210       |              |
| c-Met  | 6,000     | _            |
| IGFR   | 7,400     | _            |
| LCK    | 7,100     | _            |

### **Cellular Effects**

In addition to direct Chk2 inhibition, **NSC 109555** has been shown to have other cellular effects, including:

- Inhibition of Histone H1 Phosphorylation: **NSC 109555** inhibits the phosphorylation of histone H1, a known substrate of Chk2, with an IC<sub>50</sub> of 240 nM.[1]
- Attenuation of Mitochondrial ATP Synthesis: The compound has been observed to affect mitochondrial function by reducing ATP synthesis.
- Induction of Autophagy: In some cell lines, such as L1210 leukemia cells, NSC 109555 has been shown to induce autophagy.
- Potentiation of Chemotherapy: NSC 109555 can enhance the cytotoxic effects of DNAdamaging agents like gemcitabine in pancreatic cancer cells.

# **Signaling Pathway**

**NSC 109555** modulates the DNA damage response (DDR) pathway by inhibiting Chk2. In response to DNA double-strand breaks, the ATM (ataxia-telangiectasia mutated) kinase is activated and, in turn, phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate cellular responses, including cell cycle arrest, DNA repair, or apoptosis. By inhibiting Chk2, **NSC 109555** can disrupt these processes.





Click to download full resolution via product page

Caption: Chk2 signaling pathway and the inhibitory action of NSC 109555.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **NSC 109555**. These protocols are based on established methods and can be adapted for specific research



needs.

### **Chk2 Kinase Activity Assay (In Vitro)**

This protocol is for determining the in vitro inhibitory activity of **NSC 109555** against Chk2 kinase using histone H1 as a substrate.

#### Materials:

- Recombinant active Chk2 enzyme
- Histone H1 (substrate)
- NSC 109555 (or other test compounds)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- [y-32P]ATP
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone
- · Scintillation counter and cocktail

#### Procedure:

- Prepare a reaction mixture containing kinase assay buffer, histone H1 (e.g., 1 mg/mL), and the desired concentration of NSC 109555.
- Initiate the kinase reaction by adding recombinant Chk2 enzyme.
- Start the phosphorylation reaction by adding [y- $^{32}$ P]ATP (to a final concentration of, for example, 10 µM).
- Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).



- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [y-<sup>32</sup>P]ATP.
- · Wash once with acetone and allow to air dry.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of Chk2 inhibition by comparing the radioactivity in the presence of NSC 109555 to a vehicle control.

### **Cell Viability Assay (MTT Assay)**

This protocol measures the effect of **NSC 109555** on the viability of cancer cell lines, particularly in combination with other cytotoxic agents.

#### Materials:

- Cancer cell line of interest (e.g., pancreatic cancer cell line)
- · Complete cell culture medium
- NSC 109555
- Cytotoxic agent (e.g., gemcitabine)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:







- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of NSC 109555, the cytotoxic agent, or a combination of both. Include a vehicle-only control.
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.





Click to download full resolution via product page

Caption: Proposed experimental workflow for evaluating NSC 109555.



### **Synthesis**

While a detailed, peer-reviewed synthesis protocol for **NSC 109555** is not readily available, it can be synthesized through the general reaction of a bis-ketone with aminoguanidine. The precursor, 4,4'-diacetyldiphenylurea, can be synthesized from 4-aminoacetophenone and a carbonyl source.

#### Generalized Synthesis Scheme:

- Synthesis of 4,4'-diacetyldiphenylurea: This intermediate can be prepared by reacting 4aminoacetophenone with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole.
- Formation of the bis(guanylhydrazone): The 4,4'-diacetyldiphenylurea is then reacted with aminoguanidine hydrochloride in the presence of an acid catalyst in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the condensation reaction to completion, forming the desired bis(guanylhydrazone), **NSC 109555**.

### In Vivo Studies

Specific in vivo efficacy and pharmacokinetic data for **NSC 109555** are limited in the public domain. However, its ability to potentiate the effects of gemcitabine in pancreatic cancer cell lines suggests its potential for in vivo evaluation in xenograft models.[2] Researchers could utilize immunodeficient mice bearing subcutaneous or orthotopic tumors derived from human cancer cell lines (e.g., pancreatic, leukemia) to assess the anti-tumor activity of **NSC 109555**, both as a single agent and in combination with standard-of-care chemotherapies.

### Conclusion

**NSC 109555** is a valuable research tool for studying the role of Chk2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it a strong candidate for further investigation as a potential anti-cancer agent, particularly in combination with DNA-damaging therapies. This technical guide provides a foundational understanding of its chemical properties, biological activities, and experimental applications to aid researchers in their studies with this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of a Bis-guanylhydrazone [4,4'-Diacetyldiphenylurea-bis(guanylhydrazone);
  NSC 109555] as a novel chemotype for inhibition of Chk2 kinase PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: Government-Owned Inventions; Availability for Licensing [federalregister.gov]
- To cite this document: BenchChem. [NSC 109555: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225799#nsc-109555-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com